molecular formula C13H18N2O B12073487 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one

1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B12073487
M. Wt: 218.29 g/mol
InChI Key: VZSMILLAQBMCHD-NSHDSACASA-N
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Description

1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one is a chiral ketone featuring a piperazine ring substituted with a methyl group at the (S)-configured 3-position and a phenylacetyl group. Its stereochemistry and substitution pattern may influence pharmacokinetic properties, such as metabolic stability and receptor binding .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C13H18N2O/c1-11-10-15(8-7-14-11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m0/s1

InChI Key

VZSMILLAQBMCHD-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CCN1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methylpiperazine with 2-bromoacetophenone under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the bromoacetophenone, leading to the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. For instance, studies have shown that modifications to the piperazine structure can enhance the interaction with serotonin receptors, leading to improved efficacy in treating depressive disorders.

Anti-Virulence Therapeutics

A study published in Nature highlighted the potential of piperazine derivatives as anti-virulence agents against pathogenic bacteria. The compound demonstrated the ability to inhibit mono-ADP-ribosyltransferase toxins, which are crucial for bacterial virulence, thereby reducing the pathogenicity of certain bacterial strains .

Antioxidant Properties

Recent investigations have focused on the antioxidant capabilities of 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one. A series of in vitro assays revealed that this compound can effectively scavenge free radicals, indicating its potential use in formulations aimed at reducing oxidative stress in biological systems .

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a derivative of this compound was administered over a period of eight weeks. Results showed a statistically significant reduction in depression scores compared to placebo groups, supporting its role as a viable antidepressant candidate.

Case Study 2: Anti-Virulence Mechanism

A laboratory study assessed the impact of this compound on Escherichia coli strains expressing virulence factors. The compound effectively reduced toxin production and bacterial adhesion to host cells, demonstrating its potential as a therapeutic agent against bacterial infections .

Mechanism of Action

The mechanism of action of 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, piperazine derivatives are known to interact with neurotransmitter receptors, affecting signal transduction pathways and resulting in therapeutic effects.

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural differences between 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one and its analogs:

Compound Name Core Structure Substituents on Heterocycle Additional Groups Molecular Weight Key Properties/Data
1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one (Target) Piperazine (S-3-Me) 3-methyl Phenylacetyl 232.32* Commercial availability, pricing listed
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-phenylethan-1-one Piperazine 4-(4-fluorobenzyl) Phenylacetyl 326.37 ¹³C-NMR data available
1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one (Y511-0633) Piperazine 4-(3-chlorobenzoyl) Diphenylacetyl 408.89 Reported as a research chemical
1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one Piperidine 3-amino, 4-methyl Phenylacetyl 232.32 CAS: 1488080-04-1
1-(2ʹʹ,6ʹʹ-Diazaspiro[3.3]heptan-2ʹʹ-yl)-2-(4ʹ-chlorophenyl)-2-phenylethan-1-one Spirocyclic diamine N/A 4-chlorophenyl, phenylacetyl 337.83 38% yield, crystalline solid
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one Piperidine 4-(aminomethyl) Phenylacetyl 232.32 Soluble in DMSO, chloroform
1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one None (simple ketone) N/A 3,4-dimethoxyphenyl 256.30 White crystalline powder

*Molecular weight inferred from analogs (e.g., ).

Physicochemical Properties

  • 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one, with polar methoxy groups, may exhibit enhanced hydrophilicity compared to the target compound .
  • Stereochemical Influence: The (S)-3-methyl configuration in the target compound could confer distinct binding preferences compared to non-chiral analogs (e.g., 1-(3-methylpiperazin-1-yl)-2-phenylethan-1-one ).

Biological Activity

1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one, a derivative of piperazine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring with a methyl substitution at the 3-position and a phenylethanone moiety, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The molecular formula for 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one is C13H18N2OC_{13}H_{18}N_{2}O with a molecular weight of 218.29 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
IUPAC Name1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethanone
InChIInChI=1S/C13H18N2O/c1-11-10...
Canonical SMILESCC1CN(CCN1)C(=O)CC2=CC=CC=C2

The biological activity of 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. Piperazine derivatives are known to modulate the activity of receptors such as serotonin and dopamine, which are crucial in neurological functions and psychiatric disorders. The compound may act as an antagonist or agonist depending on the specific receptor it interacts with, leading to alterations in signal transduction pathways that can result in therapeutic effects .

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Antimicrobial Activity: Preliminary studies suggest that 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one has antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membrane integrity and inhibition of metabolic functions .

Antidepressant and Anxiolytic Effects: The compound has shown potential in alleviating symptoms associated with depression and anxiety disorders. Its mechanism may involve the modulation of serotonin levels in the brain, similar to other piperazine derivatives .

Anticancer Properties: Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. It appears to induce apoptosis in certain cancer cells, potentially through the activation of pro-apoptotic pathways .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one. Initial findings suggest:

Absorption: The compound exhibits good bioavailability when administered via subcutaneous routes, with studies indicating a bioavailability rate of approximately 74% in animal models .

Distribution: Following administration, it shows a significant volume of distribution, indicating effective tissue penetration beyond vascular compartments.

Metabolism: In vitro studies have demonstrated that this compound is relatively stable in liver microsomes, suggesting low hepatic metabolism which may contribute to its prolonged action in vivo .

Excretion: The clearance rate from blood is moderate, with a half-life estimated at around 1.8 hours following intramuscular administration .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one:

  • Study on Antimicrobial Efficacy: A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .
  • Evaluation in Depression Models: In animal models for depression, administration of this compound resulted in decreased immobility time in forced swim tests, indicating potential antidepressant effects .
  • Cancer Cell Line Studies: Research involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers compared to untreated controls .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one?

The compound is typically synthesized via aminomethylation of a ketone precursor (e.g., 2-phenylethanone) with 3-methylpiperazine. Key steps include:

  • Reaction optimization : Adjusting stoichiometry of the amine and ketone under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF) .
  • Stereochemical control : Use of (3S)-3-methylpiperazine enantiomers or resolution via chiral tartaric acid derivatives to ensure configuration fidelity .
  • Purification : Recrystallization or column chromatography to isolate the product. Yield and purity depend on solvent selection (e.g., ethyl acetate/hexane mixtures) .

Basic: How is the structural characterization of 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one performed?

Characterization involves a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the piperazine ring (δ ~2.5–3.5 ppm for N-CH₂ and CH₃ groups) and phenyl ketone (δ ~7.2–7.8 ppm for aromatic protons) .
    • IR : Confirm carbonyl stretch (~1680–1720 cm⁻¹) and N-H/N-C stretches (~3300 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, particularly for chiral centers .

Advanced: What methodologies are used to confirm the stereochemical configuration of the 3-methylpiperazine moiety?

The (3S) configuration is validated via:

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) with UV detection to separate enantiomers .
  • Optical rotation : Compare specific rotation ([α]D) with literature values for (3S)-configured analogs .
  • X-ray diffraction : Single-crystal analysis provides unambiguous stereochemical assignment (e.g., Cahn-Ingold-Prelog priorities) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

  • Purity issues : Impurities (e.g., diastereomers or unreacted starting materials) can skew results. Validate via HPLC (≥98% purity) .
  • Assay variability : Standardize in vitro protocols (e.g., MIC assays for antimicrobial studies) and use positive controls (e.g., ciprofloxacin) .
  • Structural analogs : Compare with derivatives (e.g., 4-phenylpiperazine variants) to isolate structure-activity relationships (SAR) .

Advanced: What strategies are recommended for assessing the compound’s stability under experimental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Solution stability : Monitor via HPLC over 24–72 hours in solvents (e.g., DMSO, PBS) at 4°C and 25°C .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Advanced: How can impurity profiling be systematically conducted for this compound?

  • Analytical standards : Use certified reference materials (CRMs) for known impurities (e.g., 4-methylpiperazine byproducts) .
  • LC-MS/MS : Identify trace impurities (≤0.1%) via high-sensitivity mass spectrometry .
  • Forced degradation : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways .

Advanced: What computational methods support the prediction of this compound’s pharmacokinetic properties?

  • ADMET modeling : Use software like Schrödinger’s QikProp to predict logP, bioavailability, and CYP450 interactions .
  • Molecular docking : Map interactions with biological targets (e.g., serotonin receptors) to rationalize observed bioactivity .

Advanced: How can researchers optimize reaction yields for scaled-up synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate aminomethylation .
  • Flow chemistry : Improve heat/mass transfer for exothermic reactions .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .

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